molecular formula C19H27N5O4S B2511127 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide CAS No. 1105212-91-6

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide

Cat. No. B2511127
M. Wt: 421.52
InChI Key: ZIBMLXIDNCUFFX-UHFFFAOYSA-N
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Description

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H27N5O4S and its molecular weight is 421.52. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Tagging and Receptor Ligands

Compounds with complex structures including piperidine derivatives have been utilized in the development of highly potent, fluorescence-tagged ligands for histamine H3 receptors. These molecules exhibit excellent receptor affinities, making them valuable tools for understanding receptor binding sites and potential therapeutic targets. In vivo studies on selected derivatives have demonstrated antagonist potencies, highlighting their potential in drug development and diagnostic imaging applications (Amon et al., 2007).

Synthesis and Enzyme Inhibition

Novel triazolylthioacetamide derivatives have been synthesized, showing significant enzyme inhibitory activities. Such compounds, including various N-substituted acetamide analogs, have demonstrated potential against enzymes like bovine carbonic anhydrase and cholinesterase enzymes, suggesting applications in therapeutic interventions for diseases where enzyme inhibition is beneficial (Virk et al., 2018).

Antimicrobial Activity

N-substituted derivatives of piperidin-4-yl bearing compounds have shown moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. These findings indicate the potential use of such compounds in developing new antibiotics or disinfectants, especially in a time when resistance to existing antibiotics is a growing concern (Khalid et al., 2016).

Herbicidal Applications

The structure of similar triazolopyrimidine sulfonanilide compounds has been modified to improve herbicidal activity and environmental degradation rates. These modifications suggest the versatility of such molecular frameworks in creating more efficient and environmentally friendly herbicides, addressing the agricultural sector's needs (Chen et al., 2009).

Bioconjugation Techniques

Advancements in bioconjugation techniques involving sulfomethylation of macrocycles, including piperidine, offer new pathways to creating complex chelates for medical imaging or targeted drug delivery systems. These developments underscore the potential of such compounds in enhancing diagnostic and therapeutic strategies (van Westrenen & Sherry, 1992).

properties

IUPAC Name

2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-22-18(16-9-6-12-23(13-16)29(2,27)28)21-24(19(22)26)14-17(25)20-11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMLXIDNCUFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCCC2=CC=CC=C2)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenethylacetamide

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